molecular formula C17H21ClFN3O4 B12055659 Ciprofloxacin-d8 (hydrochloride monohydrate)

Ciprofloxacin-d8 (hydrochloride monohydrate)

Cat. No.: B12055659
M. Wt: 393.9 g/mol
InChI Key: ARPUHYJMCVWYCZ-CORRJWLCSA-N
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Description

Ciprofloxacin-d8 (hydrochloride monohydrate) is a deuterium-labeled derivative of Ciprofloxacin (hydrochloride monohydrate). Ciprofloxacin is a fluoroquinolone antibiotic known for its potent antibacterial activity. The deuterium labeling in Ciprofloxacin-d8 is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ciprofloxacin-d8 (hydrochloride monohydrate) involves the incorporation of deuterium atoms into the Ciprofloxacin molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. The reaction conditions are carefully controlled to ensure the selective incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods

Industrial production of Ciprofloxacin-d8 (hydrochloride monohydrate) follows similar synthetic routes as the laboratory-scale synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the required reaction conditions. The final product is purified using techniques such as crystallization and chromatography to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Ciprofloxacin-d8 (hydrochloride monohydrate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of Ciprofloxacin-d8 can lead to the formation of quinolone derivatives, while reduction can yield hydroquinolone derivatives .

Scientific Research Applications

Ciprofloxacin-d8 (hydrochloride monohydrate) has a wide range of scientific research applications, including:

Mechanism of Action

Ciprofloxacin-d8 (hydrochloride monohydrate) exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria. This inhibition leads to the disruption of bacterial DNA processes, ultimately resulting in bacterial cell death. The deuterium labeling does not significantly alter the mechanism of action compared to the non-labeled Ciprofloxacin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ciprofloxacin-d8 (hydrochloride monohydrate) is unique due to its deuterium labeling, which makes it particularly useful in research applications. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and quantification in pharmacokinetic and metabolic studies. This labeling also helps in understanding the metabolic pathways and potential drug-drug interactions of Ciprofloxacin .

Properties

Molecular Formula

C17H21ClFN3O4

Molecular Weight

393.9 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrate;hydrochloride

InChI

InChI=1S/C17H18FN3O3.ClH.H2O/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24;;/h7-10,19H,1-6H2,(H,23,24);1H;1H2/i3D2,4D2,5D2,6D2;;

InChI Key

ARPUHYJMCVWYCZ-CORRJWLCSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F)([2H])[2H])[2H].O.Cl

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)F)C(=O)O.O.Cl

Origin of Product

United States

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